2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds related to "2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide" includes the synthesis of novel derivatives and their structural characterization. These compounds are synthesized through various chemical reactions, including carbodiimide condensation catalysis and reactions involving different heterocyclic ring systems. Structural analysis is performed using techniques like IR, NMR, elemental analyses, and single-crystal X-ray diffraction, providing insights into their chemical properties and potential pharmaceutical applications (Yu et al., 2014), (Yurttaş et al., 2015).
Antitumor and Anticancer Activity
Several studies have evaluated the antitumor and anticancer activities of these compounds. For example, derivatives have been screened for their potential antitumor activity in vitro against human tumor cell lines derived from various neoplastic diseases. Some compounds demonstrated considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of these derivatives in cancer treatment (Yurttaş et al., 2015), (Gür et al., 2020).
Photodynamic Therapy Applications
Compounds containing 1,3,4-thiadiazole units have been explored for their potential in photodynamic therapy (PDT), a treatment approach for cancer. The spectroscopic, photophysical, and photochemical properties of these compounds, especially their high singlet oxygen quantum yield, make them promising candidates as photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).
Analgesic and Anti-inflammatory Activities
Research has also focused on evaluating the analgesic and anti-inflammatory activities of derivatives, with some compounds displaying effects comparable to standard drugs like sodium metamizole. This suggests the potential use of these derivatives in developing new analgesic and anti-inflammatory agents (Yusov et al., 2019).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-4-6-15(9-13)12-27-20-23-22-19(28-20)21-18(24)11-14-7-8-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBROMVLSIBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.